molecular formula C21H26N4O3S2 B14953308 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14953308
M. Wt: 446.6 g/mol
InChI Key: KHCGJWAADJOVRI-WJDWOHSUSA-N
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Description

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and several functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol, under acidic or basic conditions.

    Construction of the Pyrido[1,2-a]pyrimidinone Core: This involves cyclization reactions that may require specific catalysts and solvents to ensure high yield and purity.

    Functional Group Modifications: Introduction of the methoxypropyl and methylpropylamino groups can be done through nucleophilic substitution reactions, using appropriate alkyl halides and amines.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial to maximize yield and minimize costs. This may involve:

    Catalyst Selection: Using efficient and recyclable catalysts to reduce waste and improve reaction rates.

    Solvent Choice: Selecting solvents that are not only effective but also environmentally friendly.

    Process Optimization: Implementing continuous flow reactors and automated systems to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinones: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrido[1,2-a]pyrimidinones: Studied for their potential as kinase inhibitors and other therapeutic applications.

The uniqueness of This compound lies in its combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H26N4O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O3S2/c1-13(2)12-22-17-15(19(26)24-8-5-7-14(3)18(24)23-17)11-16-20(27)25(21(29)30-16)9-6-10-28-4/h5,7-8,11,13,22H,6,9-10,12H2,1-4H3/b16-11-

InChI Key

KHCGJWAADJOVRI-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC(C)C

Origin of Product

United States

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